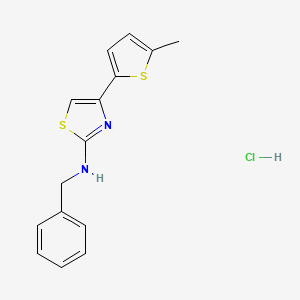N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride
CAS No.: 2034619-24-2
Cat. No.: VC7334592
Molecular Formula: C15H15ClN2S2
Molecular Weight: 322.87
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034619-24-2 |
|---|---|
| Molecular Formula | C15H15ClN2S2 |
| Molecular Weight | 322.87 |
| IUPAC Name | N-benzyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C15H14N2S2.ClH/c1-11-7-8-14(19-11)13-10-18-15(17-13)16-9-12-5-3-2-4-6-12;/h2-8,10H,9H2,1H3,(H,16,17);1H |
| Standard InChI Key | CDRZUVWOYYQOPO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl |
Introduction
N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in their five-membered ring structure, which makes them highly versatile in medicinal chemistry. The specific substitution pattern in this compound, including the benzyl group, methylthiophene moiety, and amine functionality, suggests potential applications in pharmacology and materials science.
Synthesis
The synthesis of N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride typically involves multi-step reactions starting from commercially available precursors:
-
Preparation of the Thiazole Core: A condensation reaction between a thiourea derivative and an α-haloketone forms the thiazole nucleus.
-
Substitution with Methylthiophene: The introduction of the 5-methylthiophene group can be achieved via electrophilic substitution or coupling reactions.
-
Benzylation of the Amine Group: The amine functionality is reacted with benzyl chloride under basic conditions to introduce the benzyl group.
-
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to yield the hydrochloride salt.
Table 2: Reaction Scheme Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Thiourea + α-haloketone | Heat, solvent (ethanol) | Thiazole intermediate |
| 2 | Thiazole intermediate + methylthiophene | Catalyst (Pd/C), reflux | Substituted thiazole |
| 3 | Substituted thiazole + benzyl chloride | Base (NaOH), RT | Benzylated thiazole |
| 4 | Benzylated thiazole + HCl | Acidification | Hydrochloride salt |
Table 3: Biological Activities of Related Compounds
| Activity | Target Organism/Cell Line | Mechanism of Action |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Enzyme inhibition (e.g., DNA gyrase) |
| Anticancer | MCF7 (breast cancer cells) | Induction of apoptosis |
| Anti-inflammatory | Human COX enzymes | Inhibition of prostaglandin synthesis |
Analytical Characterization
The characterization of this compound involves several spectroscopic and chromatographic techniques:
-
NMR Spectroscopy (1H and 13C): Confirms the chemical environment of protons and carbons in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): Identifies functional groups such as amines, aromatic rings, and thiazoles.
-
Elemental Analysis: Verifies the compound's purity and composition.
Table 4: Key Spectroscopic Data
| Technique | Characteristic Peaks/Values |
|---|---|
| NMR (1H) | δ ~7.0–8.0 ppm (aromatic), ~3.5 ppm (CH2) |
| IR | ~3200 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N stretch) |
| Mass Spec | m/z = 308 ([M+H]+ for free base) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume